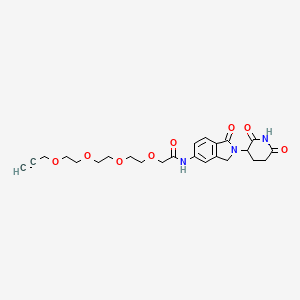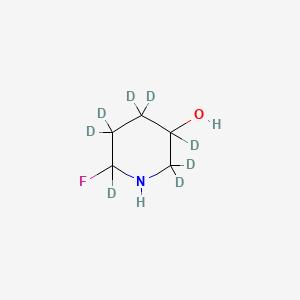
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative. Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the piperidine ring enhances the compound’s lipophilicity and bioavailability, making it a potential candidate for pharmaceutical and agrochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the reaction of piperidine with a fluorinating agent such as cobalt trifluoride (CoF3) at elevated temperatures (around 150°C). This reaction yields a mixture of fluorinated products, including the desired compound .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or sulfonylated derivatives
Wissenschaftliche Forschungsanwendungen
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological membranes, increasing its cellular uptake and bioavailability. The compound may act on various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine
Uniqueness
6-fluoro(2,2,3,4,4,5,5,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group on the piperidine ring. This combination of features enhances its chemical stability, reactivity, and potential bioactivity compared to other fluorinated compounds .
Eigenschaften
Molekularformel |
C5H10FNO |
|---|---|
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
2,2,3,4,4,5,5,6-octadeuterio-6-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-5-2-1-4(8)3-7-5/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
InChI-Schlüssel |
ZFMIDKDGIBERNO-JVKIUYSHSA-N |
Isomerische SMILES |
[2H]C1(C(C(NC(C1([2H])O)([2H])[2H])([2H])F)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC(NCC1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


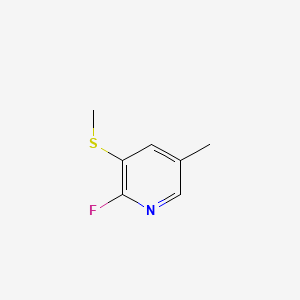
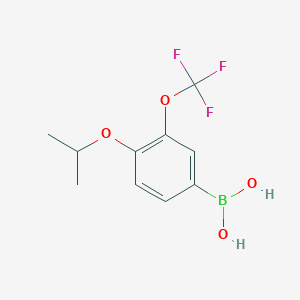

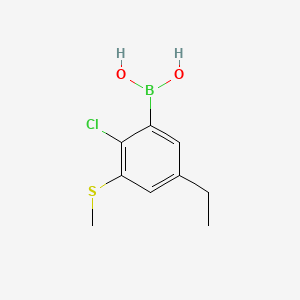


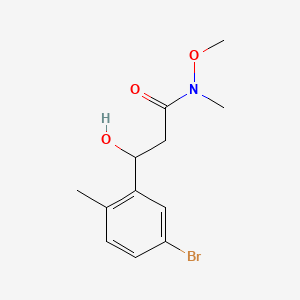
![N-[1-[4-(dimethylamino)phenyl]ethyl]acetamide](/img/structure/B14774183.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)

![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)

